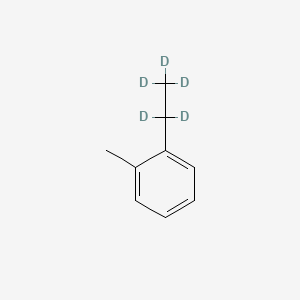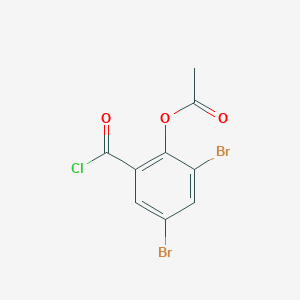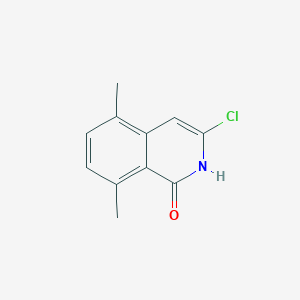
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,8-dimethyl-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the use of iodine-catalyzed successive cyclization reactions involving 2-alkynylbenzaldehyde hydrazone and dimethyl acetylenedicarboxylate .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions under controlled conditions. The use of metal catalysts, such as nickel or palladium, is common to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
科学研究应用
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their anti-inflammatory and analgesic effects.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-chloro-5,8-dimethyl-2H-isoquinolin-1-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
3-chloro-2H-isoquinolin-1-one: Similar in structure but lacks the methyl groups at positions 5 and 8.
5,8-dimethyl-2H-isoquinolin-1-one: Similar but lacks the chloro substituent.
3,4-dihydroisoquinolin-1-one: A reduced form with different chemical properties.
Uniqueness
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one is unique due to the presence of both chloro and methyl substituents, which can influence its reactivity and biological activity. These substituents can enhance its stability and make it a valuable intermediate in the synthesis of various bioactive compounds .
属性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC 名称 |
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-7(2)10-8(6)5-9(12)13-11(10)14/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
FECSUHLIGCNQOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(NC(=O)C2=C(C=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


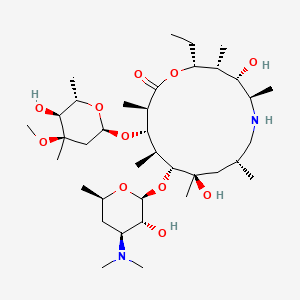
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)


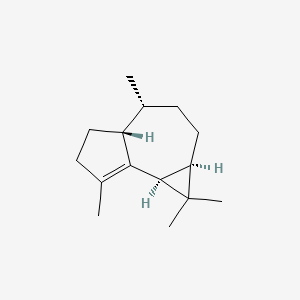


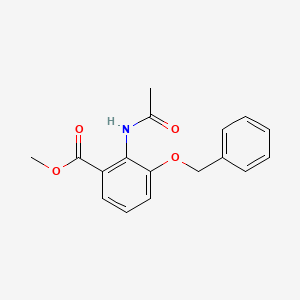
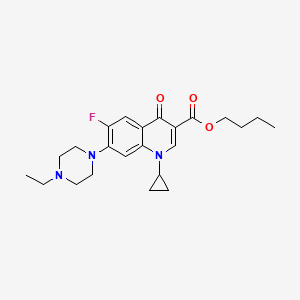
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
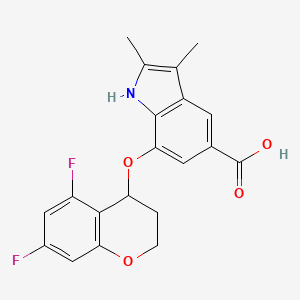
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
